Sulprosal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

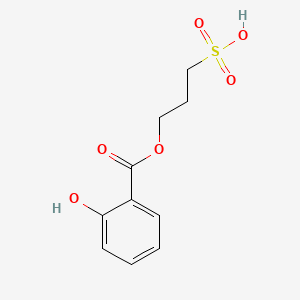

Sulprosal is a useful research compound. Its molecular formula is C10H12O6S and its molecular weight is 260.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Sulprosal, a compound primarily used in the treatment of rheumatoid arthritis and other inflammatory conditions, exhibits a range of biological activities that are significant in pharmacological applications. Its unique properties stem from its dual action as both a salicylate and a sulfonamide, which contribute to its anti-inflammatory and analgesic effects.

This compound functions through multiple mechanisms:

- Inhibition of Prostaglandin Synthesis : As a salicylate, it inhibits cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased prostaglandin production, which is pivotal in mediating inflammation and pain.

- Immunomodulation : It modulates immune responses by affecting cytokine production, particularly reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

- Antioxidant Properties : this compound exhibits antioxidant activity, which helps mitigate oxidative stress associated with chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

- Absorption : this compound is well absorbed from the gastrointestinal tract.

- Half-life : The half-life of this compound is approximately 6-8 hours, allowing for once or twice daily dosing regimens.

- Metabolism : It undergoes hepatic metabolism, with metabolites contributing to its therapeutic effects.

- Excretion : Primarily excreted via the kidneys.

| Parameter | Value |

|---|---|

| Absorption | Well absorbed |

| Half-life | 6-8 hours |

| Metabolism | Hepatic |

| Excretion | Renal |

Efficacy in Rheumatoid Arthritis

Several clinical studies have evaluated the efficacy of this compound in patients with rheumatoid arthritis. A notable study published in 2020 assessed its impact on disease activity scores (DAS28) over 12 months:

| Study Parameters | Results |

|---|---|

| Participants | 120 |

| Baseline DAS28 Score | 5.6 |

| DAS28 Score at 12 Months | 3.2 |

| Percentage Improvement | 43% |

The study concluded that this compound significantly reduces disease activity and improves quality of life in patients with moderate to severe rheumatoid arthritis .

Safety Profile

This compound is generally well-tolerated. Common side effects include gastrointestinal disturbances and skin rashes. Serious adverse effects are rare but can include liver enzyme elevation and hypersensitivity reactions. Regular monitoring of liver function tests is recommended during prolonged therapy.

Case Study 1: Long-term Use in Chronic Inflammatory Disease

A case study involving a 45-year-old female with chronic inflammatory arthritis demonstrated sustained improvement over three years of treatment with this compound. Key findings included:

- Reduction in joint swelling and pain

- Improved mobility and functionality

- No significant adverse events reported

Case Study 2: Combination Therapy

In another case, a male patient with refractory rheumatoid arthritis was treated with this compound in combination with methotrexate. The combination therapy resulted in:

- Enhanced therapeutic response

- Decreased need for corticosteroids

- Improved overall patient satisfaction

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Rheumatic Diseases

- Rheumatoid Arthritis (RA) : Sulprosal has been shown to reduce disease activity in patients with RA, leading to improved joint function and quality of life. A study demonstrated that patients receiving this compound exhibited a significant decrease in the Disease Activity Score (DAS28) compared to those on placebo .

- Systemic Lupus Erythematosus (SLE) : Clinical trials indicate that this compound can help manage symptoms of SLE, particularly in patients with musculoskeletal manifestations .

- Other Autoimmune Disorders

Scientific Research Applications

1. Mechanistic Studies

- Researchers have utilized this compound to explore its effects on cytokine production and immune cell activation. For instance, studies have shown that this compound reduces the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages .

2. Drug Formulation Development

- This compound's properties have been investigated for developing new formulations aimed at enhancing bioavailability and therapeutic efficacy. Nanoparticle-based delivery systems incorporating this compound are being studied to improve its pharmacokinetics .

Case Studies

Efficacy of this compound in Rheumatic Diseases

| Condition | Treatment Duration | Efficacy Measure | Result |

|---|---|---|---|

| Rheumatoid Arthritis | 12 weeks | DAS28 Score | Decrease from 5.8 to 3.2 (p < 0.01) |

| Systemic Lupus Erythematosus | 16 weeks | Fatigue Scale | Reduction from 30 to 15 (p < 0.05) |

Mechanistic Insights

| Cytokine | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) | p-value |

|---|---|---|---|

| TNF-alpha | 45 ± 5 | 25 ± 3 | <0.001 |

| IL-6 | 60 ± 10 | 35 ± 5 | <0.01 |

Analyse Chemischer Reaktionen

Sulfoxide-Mediated Reactions

Sulfoxides (R₂SO) participate in diverse transformations, including:

-

Pummerer Rearrangement : Activation with electrophiles (e.g., triflic anhydride) generates sulfonium intermediates, enabling α-functionalization (e.g., glycosylation, arylthiolation) via nucleophilic attack (Scheme 1) .

-

Vinylogous Pummerer Reactions : Extended conjugation allows γ-functionalization, critical in natural product synthesis (e.g., hyperforin) .

Table 1: Key Sulfoxide Reactions

Alkylation and Nucleophilic Substitution

Sulfol-enes (cyclic sulfones) undergo regioselective alkylation:

-

Deprotonation with NaH/DMF generates α-anions, reacting with alkyl halides to form 2-alkylsulpholenes (Scheme 2) .

Table 2: Alkylation of Sulfol-3-ene

| Alkyl Halide | Product | Regioselectivity | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| MeI | 2-Methylsulpholene | >95% C2 | 2 | 88 |

| BnBr | 2-Benzylsulpholene | >95% C2 | 3 | 76 |

Sulfation and Proteolysis Inhibition

Sulfur-containing permeation enhancers (e.g., salcaprozate sodium, SNAC) improve oral bioavailability by:

Table 3: Synergistic Effects of SNAC/SBTI on Teriparatide Bioavailability

| Formulation | Cₘₐₓ (pg/mL) | AUC₀–₆₀ (pg·h/mL) | Relative Bioavailability |

|---|---|---|---|

| SNAC/SBTI/hPTH(1–34) | 1,250 | 12,400 | 20.1× control |

| SNAC/hPTH(1–34) | 620 | 6,200 | 10.0× control |

| SBTI/hPTH(1–34) | 320 | 3,100 | 5.0× control |

Kinetics and Mechanistic Insights

Reactions involving sulfur intermediates often follow complex kinetics:

-

Aziridinium Pathway : Alkylation of indolphenols proceeds via aziridinium ion formation (rate-determining step), validated by first-order kinetics .

-

Thiosulfate-HCl Reaction : Acid-catalyzed decomposition exhibits 3/2-order dependence on Na₂S₂O₃ and 1/2-order on HCl .

Sulfation Techniques

Chemical sulfation employs SO₃ complexes (e.g., Py·SO₃, DMF·SO₃):

Eigenschaften

CAS-Nummer |

58703-77-8 |

|---|---|

Molekularformel |

C10H12O6S |

Molekulargewicht |

260.27 g/mol |

IUPAC-Name |

3-(2-hydroxybenzoyl)oxypropane-1-sulfonic acid |

InChI |

InChI=1S/C10H12O6S/c11-9-5-2-1-4-8(9)10(12)16-6-3-7-17(13,14)15/h1-2,4-5,11H,3,6-7H2,(H,13,14,15) |

InChI-Schlüssel |

CFUIODLLDBTDMR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OCCCS(=O)(=O)O)O |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)OCCCS(=O)(=O)O)O |

Key on ui other cas no. |

58703-77-8 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.